N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide
Description
N-(4-(2-Carbamoylphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide is a synthetic benzofuran-2-carboxamide derivative characterized by a rigid but-2-yn-1-yl linker and a 2-carbamoylphenoxy substituent.
Properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c21-19(23)15-8-2-4-10-17(15)25-12-6-5-11-22-20(24)18-13-14-7-1-3-9-16(14)26-18/h1-4,7-10,13H,11-12H2,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGPRUZRDHVURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Introduction of the Carbamoylphenoxy Group: The carbamoylphenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a carbamoyl chloride.
Attachment of the But-2-yn-1-yl Linkage: The but-2-yn-1-yl linkage is introduced through a coupling reaction, such as a Sonogashira coupling, involving an alkyne and an aryl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Synthesis Yields : Ev3’s CDI-mediated coupling achieved higher yields (73–82%) than Ev1’s general Route A (47–88%), suggesting coupling agents like CDI may optimize benzofuran-carboxamide synthesis .
Pharmacokinetic and Pharmacodynamic Properties
Key Observations :
- Permeability : Ev1’s benzofuran-2-carboxamides exhibit moderate Caco-2 permeability (23.4 ×10⁻⁶ cm/s), suggesting the target compound may require structural optimization (e.g., reducing polarity) to enhance oral absorption .
- Therapeutic Targets: The target’s carbamoylphenoxy group aligns with Ev1’s diuretic candidates, whereas Ev2’s tetrahydroacridine hybrids target cholinesterase, highlighting substituent-driven therapeutic divergence .
Physicochemical and Stability Profiles
- Melting Points : Ev1’s derivatives (165–258°C) exhibit higher melting points than Ev2’s hybrids (117–146°C), likely due to stronger intermolecular interactions (e.g., H-bonding from carboxamide groups) . The target’s carbamoyl group may further elevate melting points.
- Metabolic Stability : Ev3’s fluoro and piperazine substituents may enhance metabolic stability compared to the target’s alkyne linker, which could be susceptible to oxidation .
Biological Activity
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Benzofuran Core : Provides a scaffold for biological activity.
- Carbamoylphenoxy Group : Imparts specific interaction capabilities with biological targets.
- But-2-yn-1-yl Group : Contributes to the compound's reactivity and potential pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymes : The compound may inhibit or activate specific enzymes, leading to altered metabolic pathways.
- Receptors : Binding to receptors can modulate signaling pathways, influencing cellular responses.
Biological Activity Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
Neuroprotective Effects
Research indicates that derivatives of benzofuran compounds exhibit neuroprotective properties. For instance, studies involving similar benzofuran derivatives demonstrated significant protection against NMDA-induced excitotoxicity in neuronal cells. The presence of substituents at specific positions on the benzofuran ring was found to enhance neuroprotective effects, suggesting that modifications in the structure can lead to improved efficacy .
Antioxidant Activity
The compound has shown potential antioxidant activity, which is crucial for protecting cells from oxidative stress. In vitro assays demonstrated that certain derivatives could scavenge reactive oxygen species (ROS), thus contributing to their neuroprotective effects .
Comparative Analysis with Similar Compounds
A comparative analysis with related compounds can provide insights into the unique biological activities of this compound:
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of compounds similar to this compound:
- Neuroprotection Study : A series of benzofuran derivatives were synthesized and tested for neuroprotective effects against NMDA-induced damage. Among them, certain compounds exhibited protection comparable to established NMDA antagonists like memantine .
- Antioxidant Screening : Compounds were assessed for their ability to scavenge free radicals and inhibit lipid peroxidation in brain homogenates, indicating their potential as therapeutic agents against oxidative stress-related conditions .
- Structure–Activity Relationship (SAR) : Research focused on how different substitutions on the benzofuran moiety influenced biological activity. Findings suggested that specific modifications could enhance both neuroprotective and antioxidant properties .
Q & A
Q. What are the established synthetic routes for N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide, and what yields are typically achieved?
The compound is synthesized via multi-step amidation reactions. For example:
- Benzofuran-2-carboxylic acid is coupled with amine intermediates (e.g., 4-(2-carbamoylphenoxy)but-2-yn-1-amine) using reagents like CDI (1,1'-carbonyldiimidazole) or HATU .
- Yields range from 45% to 82%, depending on purification methods (e.g., column chromatography, recrystallization) and reaction conditions (solvent, temperature) .
- Critical steps include protecting group strategies for the alkyne moiety and optimization of coupling efficiency .
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy : and NMR in deuterated solvents (CDCl, DMSO-d) confirm regiochemistry and functional groups. For example, the benzofuran carbonyl resonates at δ ~160–165 ppm, while alkyne protons appear as singlets near δ 2.6–3.3 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] or [M+Na]) with deviations < 5 ppm .
- Elemental Analysis : Matches calculated C, H, N percentages within ±0.4% .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Receptor Binding Assays : Radioligand displacement studies (e.g., dopamine D receptor selectivity using -spiperone) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, with IC determination .
- Cytotoxicity : MTT or resazurin assays in cell lines (e.g., cancer, neuronal) to assess therapeutic windows .
Advanced Research Questions
Q. How can synthetic yields be improved in multi-step protocols?
- Reaction Monitoring : Use TLC or LC-MS to identify incomplete coupling or side reactions (e.g., alkyne oxidation) .
- Purification : Optimize gradient elution in flash chromatography (e.g., acetone/CHCl mixtures) or employ recrystallization from MeOH/EtO .
- Catalysis : Screen Pd/Cu catalysts for Sonogashira couplings to enhance alkyne formation efficiency .
Q. How do structural modifications impact dopamine receptor selectivity?
- SAR Studies :
- Substitution on the phenylpiperazine moiety (e.g., 2,3-dichloro vs. 2-methoxy) alters D/D selectivity ratios .
- The benzofuran carboxamide group enhances lipophilicity, improving blood-brain barrier penetration .
Q. How can contradictions in pharmacological data across studies be resolved?
- Assay Standardization : Control variables like cell passage number, serum concentration, and ligand batch .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare IC values from independent labs .
- Orthogonal Validation : Confirm receptor engagement via β-arrestin recruitment or cAMP assays .
Q. What challenges arise in developing in vivo models for efficacy studies?
- Pharmacokinetics : Address poor oral bioavailability via prodrug strategies (e.g., esterification of carboxamide) .
- Metabolic Stability : Monitor cytochrome P450-mediated degradation using liver microsome assays .
- Toxicity : Assess hepatotoxicity (ALT/AST levels) and CNS side effects (e.g., locomotor activity in rodents) .
Q. How are spectral data discrepancies (e.g., NMR shifts) investigated?
- Deuterated Solvent Effects : Compare spectra in CDCl vs. DMSO-d, which influence hydrogen bonding and shift patterns .
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., hydrolyzed carboxamide) that may obscure signals .
- Dynamic Exchange : Variable-temperature NMR identifies conformational equilibria (e.g., rotamers) causing split peaks .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
